

Cellular Localization of DAT-230 Binding Sites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DAT-230

Cat. No.: B15606946

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

DAT-230 is a novel synthetic microtubule inhibitor derived from combretastatin-A-4, which has demonstrated potent anti-proliferative activity in various cancer cell lines.^[1] Its primary mechanism of action involves the depolymerization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.^[1] This technical guide provides a comprehensive overview of the cellular localization of **DAT-230** binding sites, based on its function as a microtubule-targeting agent. It includes detailed experimental protocols for visualizing the effects of **DAT-230** on the microtubule network and for confirming its binding, along with a conceptual framework for the signaling pathways it triggers.

Introduction to DAT-230

DAT-230, with the chemical name 2-Methoxy-5-(2-(3,4,5-trimethoxyphenyl)thiophen-3-yl) aniline, is a promising anti-cancer agent.^[1] As a microtubule inhibitor, its cellular binding sites are the tubulin proteins that constitute the microtubules.^[1] Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The localization of **DAT-230** binding is therefore directly correlated with the distribution of the microtubule network within the cell.

Cellular Localization of Microtubule Binding Sites

The binding sites for **DAT-230** are located on the microtubule network throughout the cytoplasm. In interphase cells, this network is dispersed, while in mitotic cells, it reorganizes to form the mitotic spindle. The binding of **DAT-230** to tubulin disrupts the equilibrium between polymerized microtubules and free tubulin dimers, leading to microtubule depolymerization. This disruption is the basis of its cytotoxic effects.

Quantitative Data on DAT-230 Binding

Specific quantitative data on the binding affinity (K_d) and maximal binding capacity (B_{max}) of **DAT-230** to tubulin in different cellular compartments are not extensively available in the public literature. However, such data can be generated using the experimental protocols outlined below. A template for the presentation of such data is provided in Table 1.

Cellular Compartment	Binding Affinity (K_d)	Maximal Binding Capacity (B_{max})	Method of Determination
Cytosolic Tubulin	Data not available	Data not available	Radioligand Binding Assay
Microtubule Polymer	Data not available	Data not available	Co-sedimentation Assay
Mitotic Spindle	Data not available	Data not available	Immunofluorescence Quantification

Table 1: Template for Quantitative Analysis of **DAT-230** Binding. This table provides a structure for presenting key quantitative data on the binding of **DAT-230** to its target in various cellular states.

Experimental Protocols

Immunofluorescence Staining for Visualization of Microtubule Disruption

This protocol allows for the direct visualization of the effects of **DAT-230** on the cellular microtubule network.

Materials:

- HeLa or SGC-7901 cells
- Glass coverslips
- 24-well plate
- Complete cell culture medium
- **DAT-230** stock solution (in DMSO)
- Phosphate-buffered saline (PBS)
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 1% BSA in PBS)
- Primary antibody: anti- α -tubulin antibody
- Secondary antibody: Fluorescently labeled anti-mouse IgG
- Nuclear stain (e.g., DAPI)
- Mounting medium

Procedure:

- Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate to achieve 60-70% confluence.
- Compound Treatment: Treat cells with desired concentrations of **DAT-230** (and a DMSO vehicle control) for a specified duration (e.g., 24 hours).
- Fixation: Wash cells with PBS and fix with fixation solution for 10-15 minutes at room temperature.
- Permeabilization: Wash cells with PBS and permeabilize with permeabilization buffer for 10 minutes.

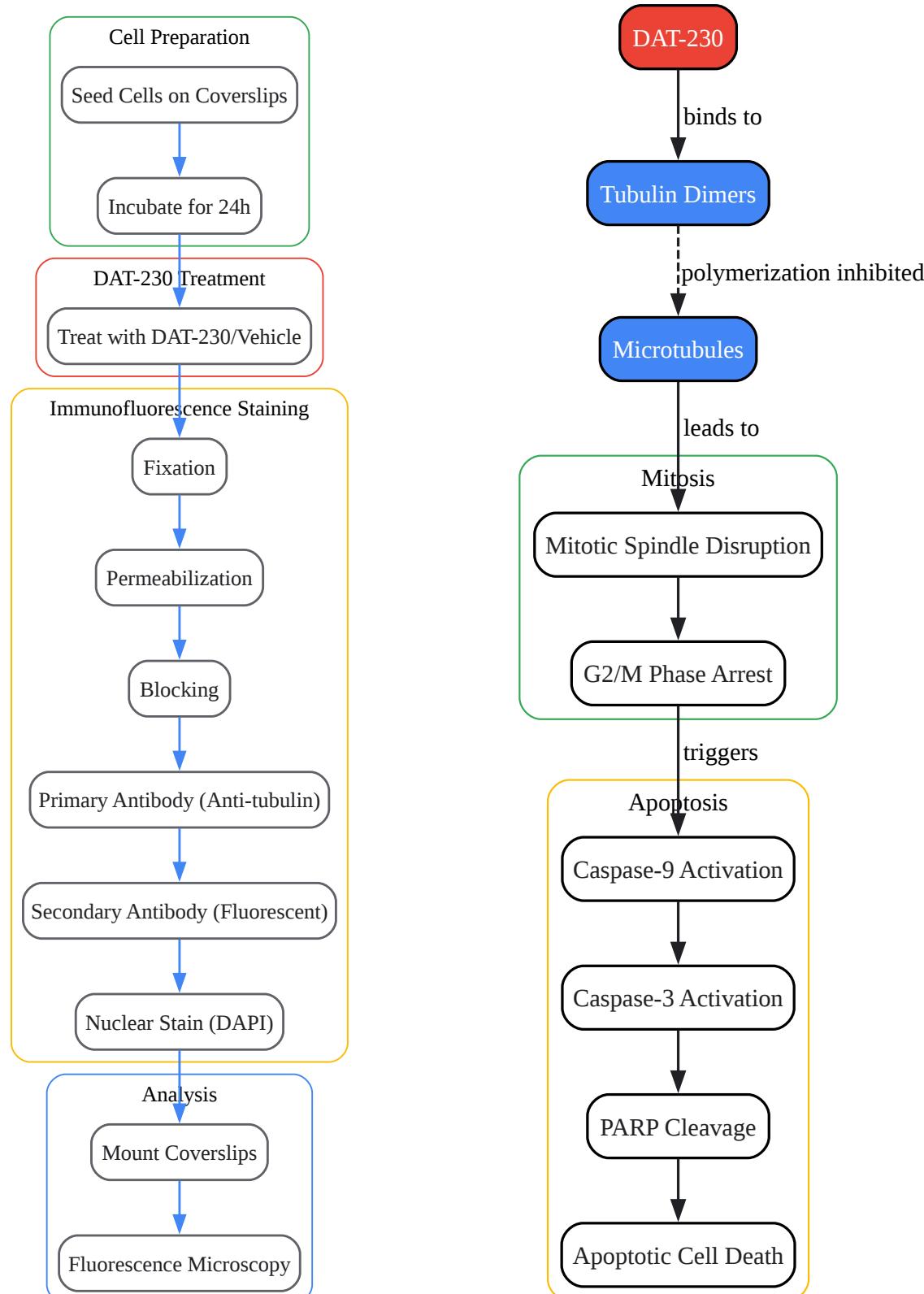
- Blocking: Wash cells with PBS and block with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate cells with the primary anti- α -tubulin antibody diluted in blocking buffer for 1 hour at room temperature.
- Secondary Antibody Incubation: Wash cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
- Nuclear Staining: Wash cells with PBS and stain with DAPI for 5 minutes.
- Mounting and Visualization: Wash cells with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope.

In Vitro Microtubule Co-sedimentation Assay

This assay confirms the direct binding of **DAT-230** to microtubules.

Materials:

- Purified tubulin protein
- General tubulin buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA)
- GTP
- Taxol (for microtubule stabilization)
- **DAT-230**
- Ultracentrifuge
- SDS-PAGE equipment


Procedure:

- Microtubule Polymerization: Polymerize purified tubulin in general tubulin buffer with GTP at 37°C. Stabilize the resulting microtubules with taxol.

- Binding Reaction: Incubate the stabilized microtubules with varying concentrations of **DAT-230** for 30 minutes at room temperature. A control reaction without microtubules should be included.
- Centrifugation: Centrifuge the reaction mixtures at high speed (e.g., 100,000 x g) to pellet the microtubules and any bound compound.
- Analysis: Carefully separate the supernatant and the pellet. Analyze both fractions by a suitable method (e.g., HPLC for the compound, SDS-PAGE for tubulin) to determine the amount of **DAT-230** in each fraction. The presence of **DAT-230** in the pellet in a microtubule-dependent manner indicates binding.

Visualizations of Workflows and Pathways

Experimental Workflow for Immunofluorescence

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DAT-230, a Novel Microtubule Inhibitor, Induced Aberrant Mitosis and Apoptosis in SGC-7901 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cellular Localization of DAT-230 Binding Sites: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606946#cellular-localization-of-dat-230-binding-sites]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com